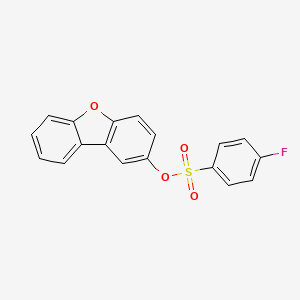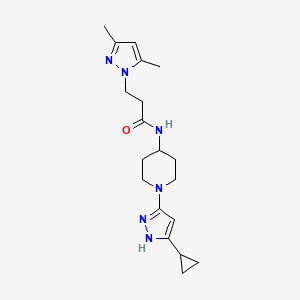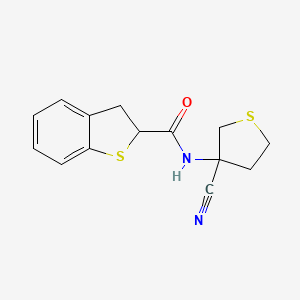![molecular formula C16H17NO4 B2695574 2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol CAS No. 1219440-80-8](/img/structure/B2695574.png)
2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C16H17NO4 and a molecular weight of 287.31 .
Molecular Structure Analysis
The molecular structure of “2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol” includes 39 bonds in total, with 22 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, and 6 aromatic bonds. It also contains 2 six-membered rings, 1 ketone (aliphatic), 1 secondary amine (aromatic), and 3 ethers (aromatic) .Chemical Reactions Analysis
The trimethoxyphenyl (TMP) group in the compound has been incorporated in a wide range of therapeutically interesting drugs, including colchicine (an anti-gout agent that inhibits tubulin polymerization), podophyllotoxin (applied for the treatment of external genital warts), trimetrexate, and trimethoprim (two DHFR inhibitors) as well as several drug candidates such as combretastatin (CA) derivatives (a potent microtubule targeting agents) .Wissenschaftliche Forschungsanwendungen
Optoelectronic Properties and Bioactivity
A study explored the synthesis, characterization, and computational analysis of imine derivatives, including closely related compounds, for their optoelectronic properties and potential bioactivity against crucial proteins of SARS-CoV-2. The research underscores the utility of these compounds in understanding molecular structure, bioactivity, and potential applications in treating viral infections (Ashfaq et al., 2022).
Corrosion Inhibition
Schiff base compounds, akin to the requested chemical, have been studied for their corrosion inhibition properties on mild steel in acidic environments. The effectiveness of these compounds as corrosion inhibitors highlights their potential in protecting industrial materials and equipment (Küstü et al., 2007).
Polymerization Catalyst
Research involving alkoxy-functionalized Schiff-base ligation at aluminum and zinc demonstrated the synthesis and structural characterization of complexes that show significant activity in the ring-opening polymerization (ROP) of ε-caprolactone. This application is crucial for producing biodegradable polymers with high molecular weight, showcasing the potential of such compounds in sustainable materials science (Zhang et al., 2021).
Solvatochromic Switches and Probes
The study of nitro-substituted phenolates, including structures related to "2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol," revealed their solvatochromic properties and applications as solvatochromic switches and probes. This research provides insights into the interaction between such compounds and their environment, which is valuable for developing sensors and diagnostic tools (Nandi et al., 2012).
Antioxidant Properties
Investigations into novel Schiff base complexes of a related compound demonstrated significant in vitro antioxidant activities. The study highlights the potential of these complexes as synthetic antioxidants, which could be developed into potent therapeutic agents for disorders associated with oxidative stress (Ibrahim et al., 2017).
Zukünftige Richtungen
The TMP group, which is part of this compound, has been associated with a wide range of biomedical applications due to its diverse bioactivity effects . This suggests that “2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol” and similar compounds could have potential future applications in various areas of research and medicine.
Eigenschaften
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-8-12(9-15(20-2)16(14)21-3)17-10-11-6-4-5-7-13(11)18/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAAQDRXFLSRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2695491.png)
![4-Methyl-5-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2695493.png)

![5-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2695497.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2695500.png)

![4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2695502.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2695506.png)
![1-[(3-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2695508.png)

![2-(2-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2695512.png)
![(E)-4-(Dimethylamino)-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-enamide](/img/structure/B2695513.png)